2,3-Dimethyl-6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine
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Overview
Description
2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide is a heterocyclic aromatic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are commonly found in nature, including in DNA, RNA, flavors, and fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyrazine: A simpler pyrazine derivative with similar aromatic properties.
4-Methylpyrazine: Another related compound with a methyl group at the 4-position.
2,6-Dimethylpyrazine: A compound with methyl groups at the 2 and 6 positions, similar in structure but lacking the 4-methylphenyl group.
Uniqueness
2,3-Dimethyl-6-(4-methylphenyl)pyrazine 1-oxide is unique due to the presence of both dimethyl and 4-methylphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
922525-17-5 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,3-dimethyl-6-(4-methylphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)13-8-14-10(2)11(3)15(13)16/h4-8H,1-3H3 |
InChI Key |
FGDAAMQVHPMSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C(=[N+]2[O-])C)C |
Origin of Product |
United States |
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